Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with dimethylamine and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-Toluenesulfonate: Known for its applications in nonlinear optics.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
Uniqueness
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phenyl group provide stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
JXQHBAVMYRYIIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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